molecular formula C22H26Cl2N2O4 B12455632 4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide

4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide

Cat. No.: B12455632
M. Wt: 453.4 g/mol
InChI Key: PKVZXPCYWZHAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE is a synthetic organic compound known for its applications in various scientific fields This compound is characterized by its complex structure, which includes dichlorophenoxy and isopropyl-methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures are implemented to monitor the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C22H26Cl2N2O4

Molecular Weight

453.4 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]butanehydrazide

InChI

InChI=1S/C22H26Cl2N2O4/c1-14(2)17-8-6-15(3)11-20(17)30-13-22(28)26-25-21(27)5-4-10-29-19-9-7-16(23)12-18(19)24/h6-9,11-12,14H,4-5,10,13H2,1-3H3,(H,25,27)(H,26,28)

InChI Key

PKVZXPCYWZHAPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.